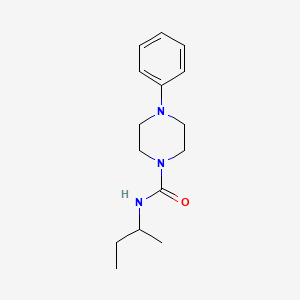
N-(Methylpropyl)(4-phenylpiperazinyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylpropyl)(4-phenylpiperazinyl)formamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Formylation of Amines
N-formylation of amines is a key process in organic synthesis, enabling the formation of formamides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. A notable method involves the aerobic oxidation of methanol over supported gold nanoparticles, presenting a highly efficient pathway to achieve formamide selectivity of 90%. This process generates methyl formate in situ, which then reacts with amines to produce the desired formamides (Ishida & Haruta, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Research has explored the synthesis of various N-1-substituted-5-aminopyrazoles, including derivatives with the N-1-phenyl group, utilizing novel Vilsmeier agents synthesized from formamide. This method highlights the versatility of formamides in synthesizing pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives, showcasing the potential for creating new compounds for potential pharmaceutical applications (Chang et al., 2013).
Chemistry and Biological Activity of Formamidine Pesticides
The formamidines represent a unique class of acaricide-insecticides with novel modes of action. While not directly linked to N-(Methylpropyl)(4-phenylpiperazinyl)formamide, understanding the broader category of formamidines, such as chlordimeform and amitraz, reveals the importance of formamide derivatives in developing pesticides. These compounds exhibit a wide range of biological activities and have specific toxicological profiles against pests while generally being safe for non-target species (Hollingworth, 1976).
Development of Thermoplastic Starch Plasticizers
Research into bio-based plasticizers for thermoplastic starch (TPS) has identified N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as promising candidates. These compounds, due to their ability to form hydrogen bonds with starch, facilitate the disruption of starch granules, resulting in homogenous materials with improved mechanical properties and water resistance. This application demonstrates the potential of formamide derivatives in the development of sustainable materials (Dai et al., 2010).
Conformational Analysis in Model Peptides
The study of formamide and its derivatives' stable conformations provides insights into peptide chemistry. Computational analysis using the EPEN/2-model reveals the impact of formamide derivatives on the stable conformations of model peptides, aligning with experimental results in unpolar solvents. This research underscores the relevance of formamide derivatives in understanding peptide structure and dynamics (Walther, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
N-butan-2-yl-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWSDFBDOFSRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
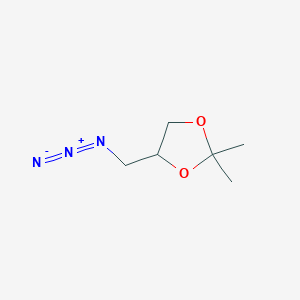
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

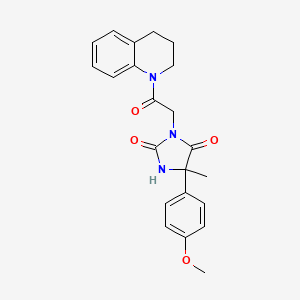
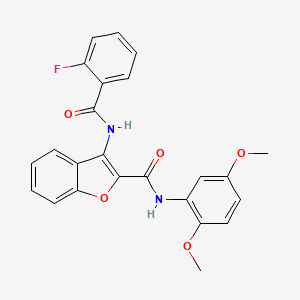
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)
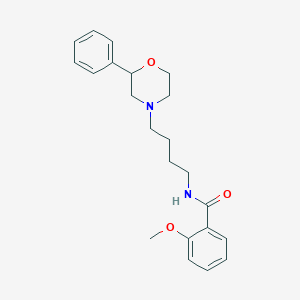
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)
![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

